

Spectroscopic data of "2-Chloro-4-formylbenzoic acid"

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Compound of Interest

Compound Name: *2-Chloro-4-formylbenzoic acid*

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An In-depth Technical Guide to the Spectroscopic Profile of **2-Chloro-4-formylbenzoic acid**

Foreword for the Researcher

As a Senior Application Scientist, it is understood that the unequivocal structural elucidation of novel or sparsely documented compounds is a cornerstone of progressive research, particularly within the realms of medicinal chemistry and materials science. The subject of this guide, **2-Chloro-4-formylbenzoic acid**, stands as a molecule of significant synthetic potential, yet its detailed spectroscopic characterization is not widely disseminated in public-facing databases as of early 2026.

This document, therefore, moves beyond a simple recitation of data. It is structured as a predictive guide, leveraging established principles of spectroscopy and robust data from structurally analogous compounds to forecast the spectral characteristics of **2-Chloro-4-formylbenzoic acid**. This approach is designed not only to provide a reliable analytical benchmark but also to reinforce the deductive reasoning that is critical in the field. Every prediction herein is grounded in the electronic and structural realities of the molecule, explained with the causality that underpins expert spectral interpretation. This guide is crafted to be a self-validating tool for the discerning scientist, providing the necessary framework to confidently approach the analysis of this and similar chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

2-Chloro-4-formylbenzoic acid ($C_8H_5ClO_3$) possesses a unique substitution pattern on its benzene ring that dictates a distinct and predictable spectroscopic fingerprint. The electron-withdrawing nature of the carboxylic acid, formyl (aldehyde), and chloro groups significantly influences the electronic environment of the aromatic ring, which is the basis for the predictions that follow.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of **2-Chloro-4-formylbenzoic acid**.

Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be highly informative due to the distinct electronic environments of the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing substituents will deshield the aromatic protons, shifting them downfield.

Expected Spectral Features:

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 11.0-13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
- Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet around 10.0 ppm.
- Aromatic Protons:
 - H6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons, appearing as a doublet.
 - H5: This proton is meta to the carboxylic acid and chloro groups, and ortho to the formyl group. It will likely appear as a doublet of doublets.

- H3: This proton is ortho to the chloro group and meta to the carboxylic acid and formyl groups. It is expected to be the most upfield of the aromatic protons, appearing as a doublet.

Table 1: Predicted ^1H NMR Data for **2-Chloro-4-formylbenzoic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	11.0 - 13.0	br s	-
-CHO	~10.1	s	-
H6	~8.2	d	~8.0
H5	~8.0	dd	~8.0, ~1.5
H3	~7.8	d	~1.5

Note: Predictions are based on analysis of similar structures like 4-formylbenzoic acid and various chlorobenzoic acids.[\[1\]](#)[\[2\]](#)

Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached functional groups.

Expected Spectral Features:

- **Carbonyl Carbons:** The carboxylic acid and aldehyde carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms. The aldehyde carbonyl is typically found slightly more downfield than the carboxylic acid carbonyl.
- **Aromatic Carbons:**

- C1, C2, C4: These carbons, directly attached to the electron-withdrawing substituents, will be significantly deshielded.
- C3, C5, C6: The chemical shifts of these carbons will be influenced by their positions relative to the substituents.

Table 2: Predicted ^{13}C NMR Data for **2-Chloro-4-formylbenzoic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-COOH	~166
-CHO	~191
C1	~134
C2	~138
C3	~130
C4	~140
C5	~131
C6	~132

Note: These predictions are derived from data for related compounds such as 4-formylbenzoic acid and 2-chlorobenzoic acid.^{[1][2]}

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups present in the molecule.

Expected Spectral Features:

- O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of $2500\text{-}3300\text{ cm}^{-1}$ due to the hydrogen-bonded -OH group of the carboxylic acid dimer.
- C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching will appear as a series of peaks around $3000\text{-}3100\text{ cm}^{-1}$. The aldehydic C-H stretch typically shows two weak bands

around 2850 cm^{-1} and 2750 cm^{-1} .

- **C=O Stretch (Carbonyls):** Two distinct and strong carbonyl absorption bands are predicted. The carboxylic acid C=O stretch is expected around 1700 cm^{-1} , while the aldehyde C=O stretch will likely appear at a slightly higher wavenumber, around 1710 cm^{-1} .
- **C=C Stretch (Aromatic):** Medium to weak absorptions in the 1450-1600 cm^{-1} region are characteristic of the aromatic ring.
- **C-Cl Stretch:** A moderate to strong absorption in the fingerprint region, typically between 700-800 cm^{-1} , is expected for the C-Cl bond.

Table 3: Predicted IR Absorption Bands for **2-Chloro-4-formylbenzoic acid**

Functional Group	Vibration	Predicted Wavenumber (cm^{-1})	Intensity
Carboxylic Acid	O-H stretch	2500-3300	Strong, Broad
Aromatic/Aldehyde	C-H stretch	2750-3100	Medium-Weak
Aldehyde	C=O stretch	~1710	Strong
Carboxylic Acid	C=O stretch	~1700	Strong
Aromatic Ring	C=C stretch	1450-1600	Medium-Weak
Aryl-Chloride	C-Cl stretch	700-800	Medium-Strong

Note: Predictions are based on characteristic IR frequencies for these functional groups and data from similar molecules.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Spectral Features:

- **Molecular Ion Peak (M^+):** The molecular formula is $C_8H_5ClO_3$, giving a monoisotopic mass of approximately 183.99 g/mol. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, $[M]^+$ and $[M+2]^+$, in an approximate ratio of 3:1, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.^[6]
- **Major Fragmentation Pathways:**
 - Loss of -OH ($m/z \sim 167$)
 - Loss of -CHO ($m/z \sim 155$)
 - Loss of -COOH ($m/z \sim 139$)
 - Loss of -Cl ($m/z \sim 149$)

Table 4: Predicted Key Mass Fragments for **2-Chloro-4-formylbenzoic acid**

m/z (for ^{35}Cl)	Corresponding Fragment
184	$[M]^+$
186	$[M+2]^+$
167	$[M-OH]^+$
155	$[M-CHO]^+$
139	$[M-COOH]^+$

Note: The predicted m/z values are based on the molecular structure and common fragmentation patterns.^[6]

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-4-formylbenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.^[2]
 - Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

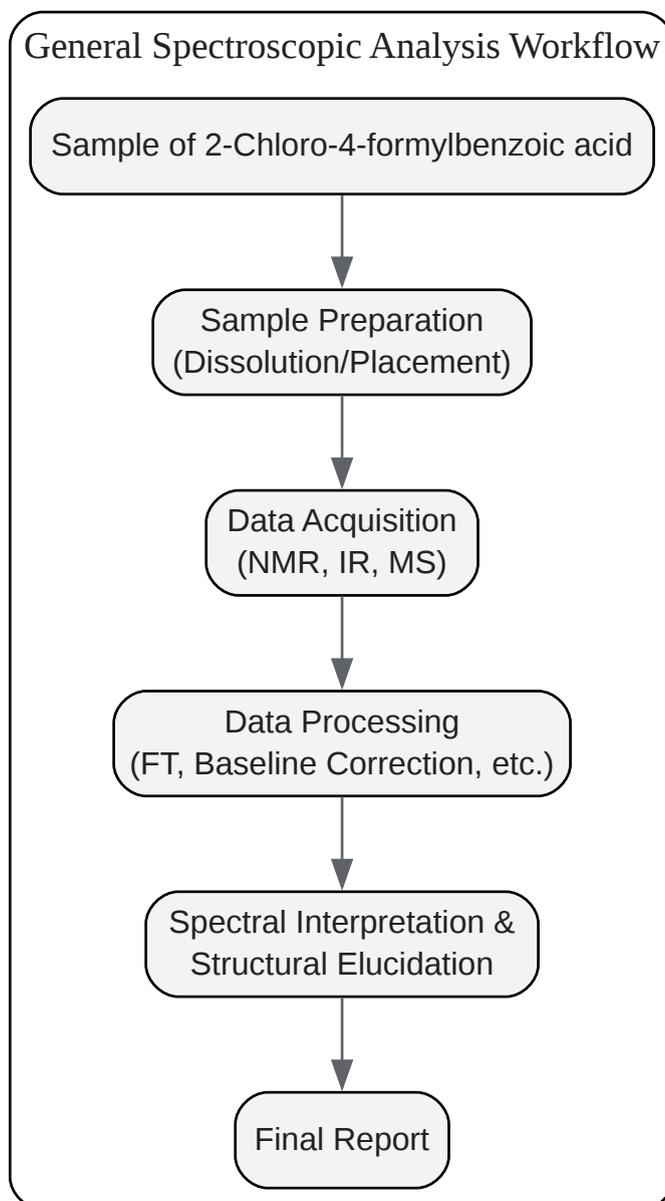
Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.

- Collect a background spectrum of the clean ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Setup:
 - Use an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
 - Calibrate the instrument using a known standard.
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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